(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is notable for its fluorine substitution and hydroxyl groups at specific positions. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[a]anthracene structure, followed by the introduction of fluorine and hydroxyl groups at the desired positions. Common synthetic routes include:
Cyclization Reactions: Formation of the benzo[a]anthracene core through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of 10-fluoro-7,12-dimethylbenzo[a]anthracene-7,12-dione.
Reduction: Formation of 7,12-dimethylbenzo[a]anthracene-7,12-diol.
Substitution: Formation of various substituted benzo[a]anthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study the effects of fluorine substitution on the reactivity and stability of PAHs. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is investigated for its potential interactions with biological macromolecules, such as DNA and proteins. Its structural features make it a candidate for studying the mechanisms of mutagenesis and carcinogenesis.
Medicine
The compound is explored for its potential therapeutic applications, including its role as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their function and stability. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and causing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
10-fluoro-7,12-dimethylbenzo[a]anthracene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
7,12-dimethylbenzo[a]anthracene-7,12-diol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
7,12-dimethylbenzo[a]anthracene: Lacks both fluorine and hydroxyl groups, making it a simpler structure with different reactivity.
Uniqueness
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is unique due to the presence of both fluorine and hydroxyl groups, which significantly influence its chemical and biological properties. The stereochemistry at positions 7 and 12 further adds to its distinctiveness, affecting its interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
104761-70-8 |
---|---|
Molecular Formula |
C20H21FO2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
NHYWRIBSCPHRAD-UXHICEINSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=C(C=C2)F)[C@](C3=C1C=CC4=C3CCCC4)(C)O)O |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.